Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid
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Overview
Description
Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid is a complex organic compound with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group, a hydroxy group, and a carboxylic acid group. Its racemic nature indicates that it contains equal amounts of two enantiomers, making it a crucial intermediate in the synthesis of various chiral drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the tert-butoxycarbonyl group: This is achieved through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid has numerous applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The hydroxy and carboxylic acid groups participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,4R)-3-(Tert-Butoxycarbonylamino)-4-Hydroxycyclohexanecarboxylic Acid Ethyl Ester
- (1S,3R,4R)-3-(Tert-Butoxycarbonylamino)-4-Hydroxycyclohexane-1-Carboxylate
Uniqueness
Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid is unique due to its bicyclic structure, which imparts distinct stereochemical properties. This compound’s ability to form stable interactions with various molecular targets makes it a valuable intermediate in the synthesis of chiral drugs and other complex organic molecules.
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(3R,6R)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-7-4-6(5-8(7)14)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6?,7?,8-,9-/m1/s1 |
InChI Key |
ARWLIMOJIMFGRX-GEPGNKONSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C2C[C@H](C1C2)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2O |
Origin of Product |
United States |
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